![molecular formula C9H10N2OS2 B2466303 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860651-49-6](/img/structure/B2466303.png)
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a derivative of thiazole, which is a heterocyclic compound that is also found in vitamin B1 (thiamine) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Chemical Synthesis and Transformations
- 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol and its derivatives are utilized in complex chemical synthesis processes. For instance, they have been involved in the synthesis of various thiazole carboxylates and pyrimidins, which are significant in organic and medicinal chemistry. These processes often involve multiple steps, including transformations and isomerizations, showcasing the compound's versatility in synthetic applications (Žugelj et al., 2009).
Crystallography and Structural Analysis
- In crystallography, compounds related to this compound have been studied to understand their structural properties. These studies provide insights into the molecular arrangement and bonding, which are essential for understanding the compound's chemical behavior and potential applications in material science (Sharif et al., 2009).
Development of Fluorophores
- Research into developing new fluorophores for selective metal ion detection, particularly aluminum, has incorporated derivatives of this compound. Such fluorophores are pivotal in studying intracellular metal ions, offering potential applications in biochemistry and cellular biology (Lambert et al., 2000).
Potential Biological Activity
- Some derivatives of this compound have been explored for their potential biological activity. For instance, studies have investigated the anticancer properties of certain 1,3-thiazole derivatives, revealing their efficacy in vitro against a range of cancer cell lines. This suggests possible applications in developing new anticancer drugs (Turov, 2020).
Synthesis of Heterocyclic Compounds
- The compound is also instrumental in the synthesis of various heterocyclic compounds. These syntheses are crucial in the development of new materials and pharmaceuticals, illustrating the compound's role in expanding the diversity of chemical structures available for various applications (Wang et al., 2004).
将来の方向性
The future directions for the study of “2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a focus of future research .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s known that thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can affect the mitochondrial succinate dehydrogenase, leading to the reduction of MTT to formazan, which is insoluble in water .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s also soluble in DMSO . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the compound is stable when stored at 4°c in the dark . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-5-6(2)14-9(10-5)3-8-11-7(12)4-13-8/h4,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWBPTRHRAZEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=NC(=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)
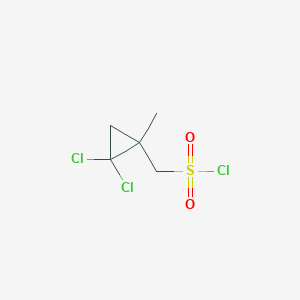
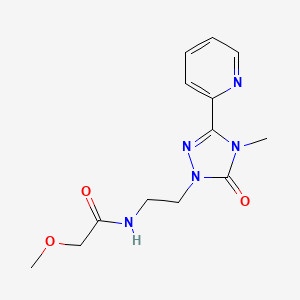
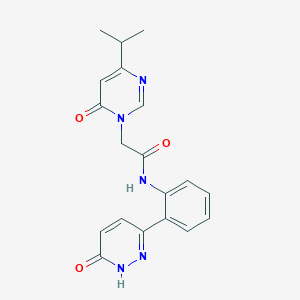
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
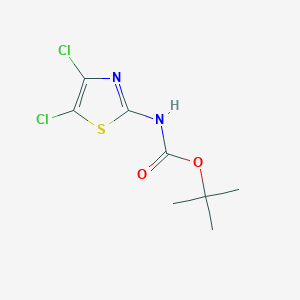
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)
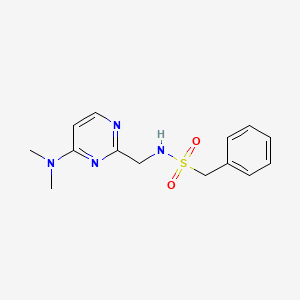
![4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2466238.png)
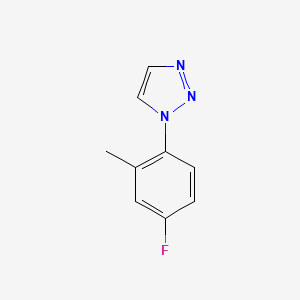
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)
